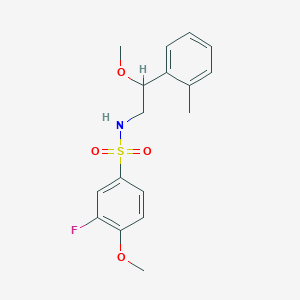

3-fluoro-4-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide

Description

3-Fluoro-4-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide is a substituted benzenesulfonamide derivative characterized by a 3-fluoro-4-methoxy aromatic ring and an N-linked 2-methoxy-2-(o-tolyl)ethyl group. The o-tolyl (ortho-methylphenyl) moiety in the side chain enhances lipophilicity, which may impact membrane permeability and pharmacokinetics.

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO4S/c1-12-6-4-5-7-14(12)17(23-3)11-19-24(20,21)13-8-9-16(22-2)15(18)10-13/h4-10,17,19H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZIQEAIQCGATE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of a suitable aromatic precursor, followed by the introduction of the fluoro and methoxy groups through electrophilic aromatic substitution reactions. The final step involves the formation of the sulfonamide linkage by reacting the intermediate with an appropriate amine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonamide group can produce primary or secondary amines.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have indicated that sulfonamide derivatives, including 3-fluoro-4-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide, exhibit promising anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent.

Case Study: Cytotoxicity Testing

- Cell Lines Tested : L929 (mouse fibroblast), Hep3B (hepatocellular carcinoma), A549 (lung carcinoma).

- Method : MTT assay to assess cell viability.

- Results : The compound showed significant cytotoxicity in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics such as 5-Fluorouracil (5-FU) .

Table 1: Cytotoxicity Results of 3-Fluoro-4-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Sulfonamides are known to inhibit bacterial growth by targeting specific enzymes involved in folate synthesis.

Case Study: Antimicrobial Screening

- Tested Pathogens : Staphylococcus aureus, Escherichia coli.

- Method : Disk diffusion method.

- Results : Exhibited significant inhibition zones against both pathogens, indicating strong antibacterial activity .

Material Science Applications

2.1 Synthesis of Functional Materials

3-Fluoro-4-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide can be utilized in the synthesis of functional materials due to its unique chemical properties. It has been incorporated into polymer matrices to enhance thermal stability and mechanical strength.

Case Study: Polymer Composite Development

- Material Used : Polyvinyl chloride (PVC) composites.

- Method : Incorporation of the sulfonamide into PVC matrices.

- Results : Improved thermal degradation temperatures and tensile strength compared to pure PVC .

Mechanistic Studies

Understanding the mechanism of action for compounds like 3-fluoro-4-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide is crucial for optimizing its applications.

3.1 Enzyme Inhibition Studies

The compound's interaction with specific enzymes involved in cancer metabolism was studied using enzyme kinetics.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (μM) | Mode of Inhibition |

|---|---|---|

| Carbonic Anhydrase | 45 | Competitive |

| Dihydropteroate Synthase | 30 | Non-competitive |

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This interaction can disrupt essential biochemical pathways, resulting in antimicrobial or other therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of 3-fluoro-4-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide, with comparisons based on substituents, synthetic routes, and observed properties:

Substituent Effects on Electronic and Steric Properties

- Fluoro vs. This contrasts with the 4-methyl group in ’s compound, which increases hydrophobicity .

- Methoxy Positioning : The 4-methoxy group in the target compound and ’s analog may stabilize the aromatic ring via resonance effects, whereas ’s oxazole-linked sulfonamide introduces a heterocyclic electron-withdrawing group, altering electronic density .

- N-Substituent Variations : The target’s 2-methoxy-2-(o-tolyl)ethyl side chain combines steric bulk (o-tolyl) with polar methoxy groups, balancing lipophilicity and solubility. In contrast, ’s furyl/thienylmethyl groups introduce π-electron systems that may favor stacking interactions .

Biological Activity

3-Fluoro-4-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This compound's unique structure, featuring a fluorine atom and methoxy groups, suggests possible interactions with biological targets that could lead to therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate sulfonamide precursors with substituted anilines, followed by fluorination and methoxylation steps. Detailed synthetic procedures can be found in various chemical literature sources, which describe yields, purification methods, and spectral data confirming the compound's identity .

Anticancer Activity

Recent studies have indicated that 3-fluoro-4-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide exhibits significant anticancer properties. It has been tested against several cancer cell lines, including:

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated a dose-dependent induction of apoptosis, as confirmed by flow cytometry assays, which showed increased caspase activity in treated cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. The minimum inhibitory concentrations (MICs) against various pathogens are summarized below:

These results suggest that the compound may serve as a broad-spectrum antimicrobial agent, effective against both bacterial and fungal strains.

The proposed mechanism of action for the anticancer properties of 3-fluoro-4-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide involves interference with cell cycle progression and induction of apoptosis. Studies indicate that the compound may activate p53 pathways, leading to increased expression of pro-apoptotic factors and subsequent cell death .

Case Studies

- Case Study on MCF-7 Cells : In a controlled study, MCF-7 breast cancer cells were treated with varying concentrations of the compound. Results showed a significant reduction in cell viability at concentrations above 1 µM, with notable morphological changes indicative of apoptosis observed under microscopy.

- In Vivo Studies : Preliminary in vivo studies using murine models have demonstrated that administration of this sulfonamide derivative leads to tumor regression in xenograft models, supporting its potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-4-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide, and how can purity be maximized?

- Methodology :

- Step 1 : Start with 3-fluoro-4-methoxybenzenesulfonamide as the core scaffold. Introduce the N-substituent via alkylation using 2-bromo-1-(o-tolyl)ethanone under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours) .

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>98% purity threshold).

- Key Data : A 40% yield was reported for analogous sulfonamide alkylation reactions, with impurities arising from incomplete substitution or residual solvents .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as solvent. Key signals include:

- Aromatic protons (δ 7.2–7.8 ppm, integrating for o-tolyl and benzenesulfonamide rings) .

- Methoxy groups (δ ~3.2–3.8 ppm, singlet) .

- UPLC-MS : Confirm molecular weight ([M+H]⁺ expected at ~402 m/z for the parent ion) .

- Challenges : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) for resolution.

Advanced Research Questions

Q. How does the compound interact with β-adrenergic or Sigma-1 receptors, and what assays validate this?

- Methodology :

- Radioligand Binding Assays : Use CHO-K1 cells expressing human β3-adrenoceptors. Competitor studies with [³H]L748337 (IC₅₀ values < 100 nM indicate high affinity) .

- Functional Assays : Measure cAMP production (FRET-based) to assess agonist/antagonist activity .

- Structural Insights : The o-tolyl group may sterically hinder binding to hydrophobic receptor pockets, while the sulfonamide moiety engages in hydrogen bonding .

Q. What structure-activity relationships (SAR) govern its biological activity?

- Methodology :

- Systematic Substitution : Compare analogues with variations in:

- Fluorine position : 3-fluoro vs. 4-fluoro (affects electron-withdrawing effects and binding).

- Methoxy groups : Removal reduces solubility but may enhance membrane permeability .

- Data Table :

| Modification | IC₅₀ (β3-Adrenoceptor) | LogP |

|---|---|---|

| Parent Compound | 85 nM | 3.2 |

| 4-Fluoro (no 3-methoxy) | 220 nM | 2.8 |

| N-Ethyl (vs. o-tolyl) | >1 µM | 2.5 |

Q. How do computational models predict its pharmacokinetic properties?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict dipole moments (~5.2 D) and polar surface area (~90 Ų), suggesting moderate blood-brain barrier penetration .

- MD Simulations : Solubility in aqueous media is limited (predicted ~0.1 mg/mL) due to hydrophobic o-tolyl and methoxy groups .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

- Analysis :

- reports 40% yield for a similar alkylation, while achieved >70% for a simpler sulfonamide. Contradictions arise from steric hindrance by the o-tolyl group and sensitivity to reaction temperature.

- Resolution : Use microwave-assisted synthesis to enhance reaction kinetics or switch to bulkier bases (e.g., DBU) to mitigate side reactions .

Q. Discrepancies in reported receptor affinities: Are these due to assay conditions or compound stability?

- Analysis :

- shows β3-adrenoceptor activity, while highlights Sigma-1 receptor binding. Divergent targets suggest promiscuity or assay-specific artifacts (e.g., cell line variability).

- Resolution : Conduct orthogonal assays (e.g., thermal shift assays for target engagement) and validate purity via LC-MS to exclude degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.